![molecular formula C9H12O3 B13467515 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde CAS No. 63517-54-4](/img/structure/B13467515.png)
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol This compound is characterized by its unique spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring, with an aldehyde functional group at the 7th position
Méthodes De Préparation
The synthesis of 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure may allow for unique interactions with these targets, enhancing its specificity and potency .
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]dec-7-ene:
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde: Contains a methyl group and a carboxaldehyde group, leading to different chemical properties and reactivity.
The uniqueness of 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63517-54-4 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h2,7H,1,3-6H2 |
Clé InChI |
YJFXAKDYLWSIIN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(=C1)C=O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


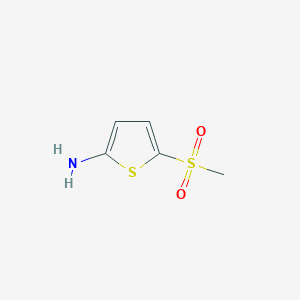
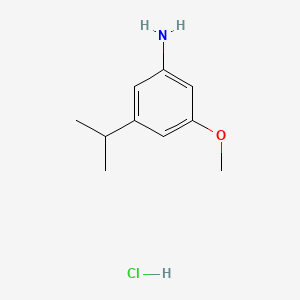
![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
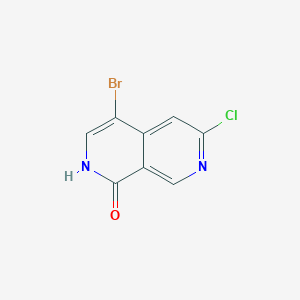
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
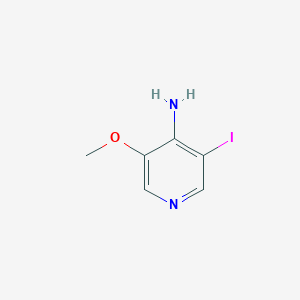
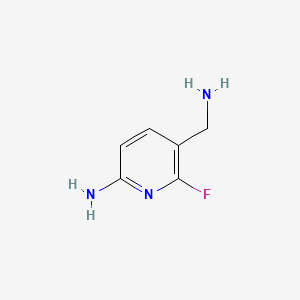
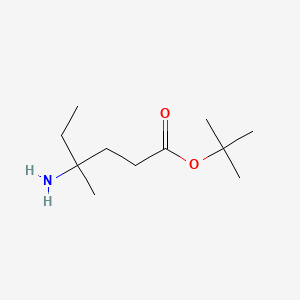
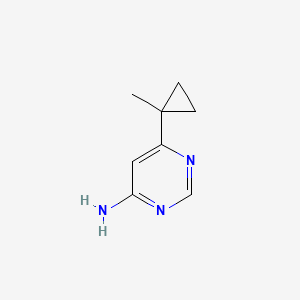
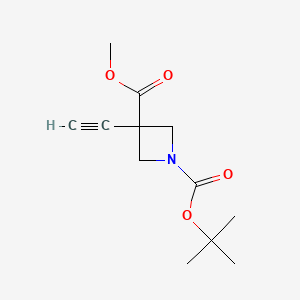
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)
